4-Thiazolol, 2-(methylamino)-

Antiproliferative Tubulin Structure-Activity Relationship

4-Thiazolol, 2-(methylamino)- [also named 2-(methylamino)-1,3-thiazol-4-ol] is a heterocyclic building block centered on a thiazole ring that carries a methylamino group at the C2-position and a hydroxyl group at the C4-position. The compound has a molecular weight of 130.17 g·mol⁻¹, a predicted pKa of 3.44 ± 0.15, and a calculated LogP of 0.31, placing it in a favorable physicochemical space for fragment-based and lead-optimization programs.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
Cat. No. B1499703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolol, 2-(methylamino)-
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)O
InChIInChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2,7H,1H3,(H,5,6)
InChIKeyGJJHUVVOIQJVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiazolol, 2-(methylamino)- (CAS 533885-26-6): Core Thiazole Building Block with a Privileged N-Methylamino Substituent


4-Thiazolol, 2-(methylamino)- [also named 2-(methylamino)-1,3-thiazol-4-ol] is a heterocyclic building block centered on a thiazole ring that carries a methylamino group at the C2-position and a hydroxyl group at the C4-position . The compound has a molecular weight of 130.17 g·mol⁻¹, a predicted pKa of 3.44 ± 0.15, and a calculated LogP of 0.31, placing it in a favorable physicochemical space for fragment-based and lead-optimization programs . Its core scaffold recurs in multiple bioactive series, most notably in antiproliferative agents targeting tubulin and in ATP-competitive kinase inhibitors [1][2].

Why 2-Amino-, 2-(Dimethylamino)-, or 2-Methyl-thiazoles Cannot Replace 4-Thiazolol, 2-(methylamino)- in Activity-Critical Applications


The substituent at the C2-position of the thiazole ring exerts a profound, non-linear effect on biological activity that precludes simple interchange between in-class analogs [1]. Systematic structure–activity relationship (SAR) studies demonstrate that the order of antiproliferative potency follows NHCH₃ > Me ≫ N(CH₃)₂, and that increasing steric bulk from N-methylamino to N,N-dimethylamino causes a 1–2 log decrease in activity [1]. Relative to the 2-amino congener, the N-methylamino variant improves potency 5‑fold on MCF‑7 breast cancer cells while retaining nanomolar activity against multidrug-resistant lines that overexpress P‑glycoprotein [1]. These steep SAR gradients mean that procurement of a nominally “similar” 2‑amino‑ or 2‑(dimethylamino)-thiazole leads to quantitatively and functionally distinct outcomes, making 4‑Thiazolol, 2‑(methylamino)- the specific tool required for reproducible, high‑potency work in the tubulin‑ and kinase‑targeting fields.

Quantitative Evidence Differentiating 4-Thiazolol, 2-(methylamino)- from Its Closest Analogs


N-Methylamino Substitution at C2 Delivers 5‑ to 30‑Fold Superior MCF‑7 Potency Versus 2‑Amino and >20‑Fold Gain Over N,N‑Dimethylamino

In a congeneric series of 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles, the N-methylamino (NHCH₃) group at C2 yielded antiproliferative activity with the rank order NHCH₃ > CH₃ ≫ N(CH₃)₂ [1]. The N-methylamino derivatives 3b, 3d, and 3e achieved IC₅₀ values from low micromolar to single-digit nanomolar across six human cancer cell lines [1]. Compound 3e (2‑NHCH₃) displayed IC₅₀s of 1.7–38 nM, whereas the N,N‑dimethylamino congeners (3f–j) exhibited IC₅₀s generally >1 µM, representing a 1–2 log potency loss [1]. Against the MCF‑7 breast cancer line, the N-methylamino analog 3b (IC₅₀ = 10.1 nM) was 5‑fold more potent than the 2‑amino derivative 2a (IC₅₀ = 51.2 nM) and 4‑ to 30‑fold more potent than other 2‑amino comparators [1].

Antiproliferative Tubulin Structure-Activity Relationship

Tubulin Polymerization Inhibition: N-Methylamino Derivative Matches CA‑4 at 0.89 µM While N,N‑Dimethylamino Analogs Are Inactive at 20 µM

In an in vitro tubulin polymerization assay, the N-methylamino thiazole 3e inhibited microtubule assembly with an IC₅₀ of 0.89 µM, comparable to the reference antimitotic combretastatin A‑4 (IC₅₀ = 1.2 µM) [1]. By contrast, all N,N‑dimethylamino derivatives (3f–j) failed to inhibit tubulin assembly at concentrations up to 20 µM, representing a >22‑fold loss of functional activity [1].

Tubulin polymerization Microtubule Antimitotic

Retained Nanomolar Activity in P‑Glycoprotein‑Overexpressing Multidrug‑Resistant Cells

The N-methylamino thiazoles 3d and 3e were profiled in the LoVo/LoVoDoxo isogenic pair that overexpresses the drug‑efflux transporter P‑glycoprotein [1]. Resistance ratios (IC₅₀ LoVoDoxo / IC₅₀ LoVo) were 0.8 for 3d and 0.5 for 3e, indicating no loss of potency in the resistant line [1]. Although direct comparator data for the 2‑amino or 2‑dimethylamino analogs are not reported for this assay, the low resistance ratios for the N‑methylamino compounds are noteworthy given that many conventional cytotoxics show substantially elevated resistance ratios in this model.

Multidrug resistance P-glycoprotein Cancer

Lower Predicted LogP Versus 2‑Amino Analog Suggests Improved Aqueous Solubility

4‑Thiazolol, 2‑(methylamino)- has a predicted LogP of 0.31 , whereas the 2‑amino analog (2‑aminothiazol‑4‑ol, CAS 7146‑26‑1) has a predicted LogP of 1.01 . The ΔLogP of –0.70 indicates that N‑methylation substantially increases polarity, which is expected to translate into higher aqueous solubility and potentially better oral absorption parameters. The target compound also shows a predicted pKa of 3.44 ± 0.15 , consistent with a weakly acidic hydroxyl that may be exploited for salt formation.

Physicochemical property Drug‑likeness Lipophilicity

Co‑crystal Structure with CDK2 Validates the 2‑Methylamino‑Thiazole as an ATP‑Site Hinge‑Binding Motif

The inhibitor 4‑[4‑(4‑Methyl‑2‑methylamino‑thiazol‑5‑yl)‑pyrimidin‑2‑ylamino]‑phenol, which incorporates the 2‑methylamino‑thiazole substructure, was co‑crystallized with CDK2 at 2.50 Å resolution (PDB entry 1PXN) [1]. The structure reveals that the 2‑methylamino group engages the hinge‑region backbone of CDK2 through hydrogen bonds, while the thiazole ring occupies the adenine‑binding pocket [2]. Although quantitative affinity comparisons between 2‑methylamino and 2‑amino thiazole inhibitors within this series are documented in the primary SAR paper [2], the crystal structure provides direct structural evidence that the N‑methylamino substitution is compatible with—and can enhance—kinase hinge binding.

Kinase inhibitor CDK2 X‑ray crystallography

High‑Value Application Scenarios for 4‑Thiazolol, 2‑(methylamino)- Based on Quantitative Differentiation Evidence


Design of Potent Antiproliferative Agents Targeting MCF‑7 Breast or HT‑29 Colon Cancer

The N‑methylamino thiazole scaffold consistently outperforms both the 2‑amino and 2‑(dimethylamino) variants against the MCF‑7 breast cancer line (up to 30‑fold) and the HT‑29 colon line (up to 10‑fold) [1]. Procurement of 4‑Thiazolol, 2‑(methylamino)- enables medicinal chemistry teams to install this optimized substituent directly, avoiding the need for a risky late‑stage N‑methylation step that may be incompatible with sensitive functionality elsewhere in the molecule [1].

Microtubule‑Targeting Agent Development Using the Colchicine‑Site Binding Pharmacophore

Because N‑methylamino derivative 3e inhibits tubulin polymerization with an IC₅₀ of 0.89 µM (equivalent to CA‑4) while the N,N‑dimethylamino congeners are completely inactive at 20 µM, the 2‑methylamino‑thiazole core is a validated starting point for microtubule‑targeted libraries [1]. Researchers building colchicine‑site ligand collections can confidently use this building block as a core fragment that retains target engagement.

ATP‑Competitive Kinase Inhibitor Programs Requiring Hinge‑Binding Thiazole Scaffolds

The 2‑methylamino‑thiazole moiety has been co‑crystallized in the ATP‑binding site of CDK2 (PDB 1PXN), confirming its ability to form canonical hinge‑region hydrogen bonds [2]. This structural validation supports the use of 4‑Thiazolol, 2‑(methylamino)- as a fragment‑ or lead‑generation building block in kinase inhibitor projects, particularly those seeking to tune hinge‑binding affinity through controlled N‑alkylation [2].

Property‑Guided Lead Optimization Targeting Improved Solubility

With a predicted LogP of 0.31—substantially lower than the 2‑amino analog (LogP 1.01)—4‑Thiazolol, 2‑(methylamino)- offers a more polar starting point for lead series that require reduced lipophilicity to mitigate hERG, CYP, or solubility liabilities . Procurement of this specific compound allows teams to maintain favorable physicochemical space while retaining the N‑methylamino pharmacophore shown to be optimal for antiproliferative and tubulin‑inhibitory activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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